molecular formula C9H6BrNO4 B8612526 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one

4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8612526
M. Wt: 272.05 g/mol
InChI Key: QFIBPCFIYFLJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitro group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 7-hydroxy-6-nitroindan-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones’ reagent or o-iodoxybenzoic acid (IBX).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones’ reagent, IBX

    Reduction: Hydrogen gas with a catalyst, metal hydrides

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an amino group

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxyl groups can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one: Unique due to the combination of bromine, hydroxyl, and nitro groups on an indanone core.

    7-Hydroxy-6-nitroindan-1-one: Lacks the bromine atom, which may affect its reactivity and applications.

    4-Bromo-6-nitroindan-1-one: Lacks the hydroxyl group, which can influence its chemical properties and biological activity.

Uniqueness

This compound is unique due to the specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

4-bromo-7-hydroxy-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrNO4/c10-5-3-6(11(14)15)9(13)8-4(5)1-2-7(8)12/h3,13H,1-2H2

InChI Key

QFIBPCFIYFLJPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=CC(=C21)Br)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-7-hydroxyindan-1-one (3.06 g, 13.5 mmol) was suspended in acetic acid (20 mL), and acetic anhydride (1.66 mL, 17.6 mmol) and fuming nitric acid (838 μL, 20.2 mmol) dissolved in acetic acid (10 mL) were added. The mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure and the precipitated yellow crystals were collected by filtration to give the title compound (2.98 g, yield 79%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
838 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.